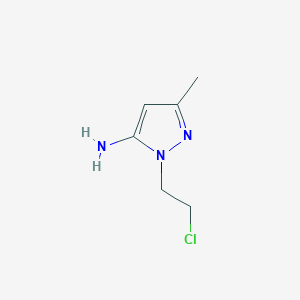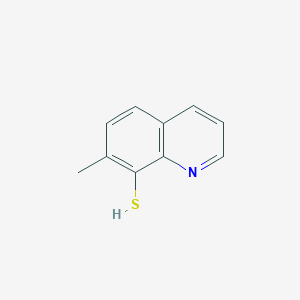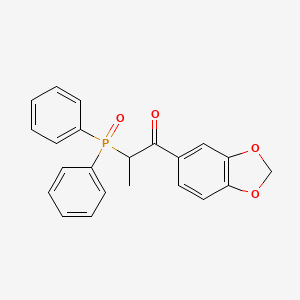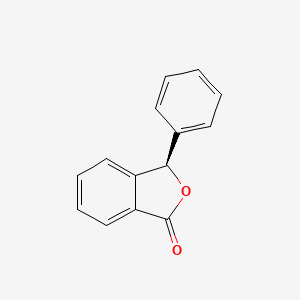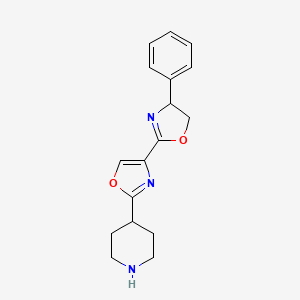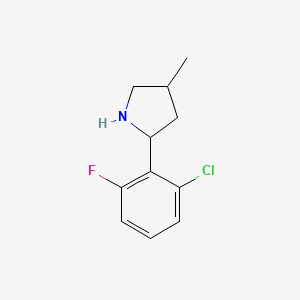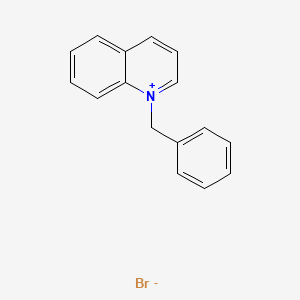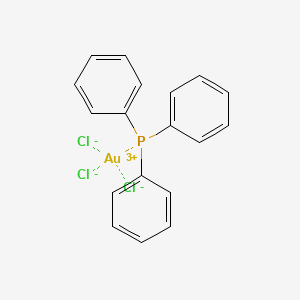
(Triphenylphosphine) gold(III) trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triphenylphosphine) gold(III) trichloride is an organometallic compound that consists of a gold atom coordinated to three chloride ions and one triphenylphosphine ligand. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphine) gold(III) trichloride typically involves the reaction of gold(III) chloride with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction can be represented as follows:
AuCl3+PPh3→(PPh3)AuCl3
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis is generally performed under controlled conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Triphenylphosphine) gold(III) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(V) complexes.
Reduction: It can be reduced to gold(I) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as thiolates or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Triphenylphosphine) gold(III) trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the preparation of gold nanoparticles and other gold-based materials for various industrial applications.
Wirkmechanismus
The mechanism of action of (Triphenylphosphine) gold(III) trichloride involves its interaction with biological molecules and cellular components. The compound can bind to proteins and DNA, disrupting their normal functions and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound targets and kills cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but contains gold in the +1 oxidation state.
Triphenylphosphinegold(I) chloride: Another gold(I) complex with similar properties.
Triphenylphosphinegold(I) bromide: A gold(I) complex with bromide ligands instead of chloride.
Uniqueness
(Triphenylphosphine) gold(III) trichloride is unique due to its gold(III) oxidation state, which imparts different chemical reactivity and biological activity compared to gold(I) complexes
Eigenschaften
Molekularformel |
C18H15AuCl3P |
|---|---|
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
gold(3+);triphenylphosphane;trichloride |
InChI |
InChI=1S/C18H15P.Au.3ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI-Schlüssel |
QVJDTKXZVZTKLX-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


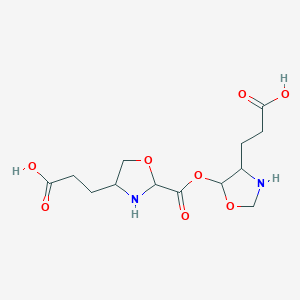
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

